1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride
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Overview
Description
1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexylamino group, a dibenzofuranyl group, and a propanol moiety, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzofuranyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the dibenzofuranyl core.
Amination: Introduction of the cyclohexylamino group through nucleophilic substitution or reductive amination.
Etherification: Coupling of the dibenzofuranyl intermediate with the propanol moiety via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholineethanol, α-[[(6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy]methyl]-, hydrochloride
- Other dibenzofuranyl derivatives
Uniqueness
1-(Cyclohexylamino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-2-propanol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
119952-79-3 |
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Molecular Formula |
C21H30ClNO3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c23-16(13-22-15-6-2-1-3-7-15)14-24-17-10-11-21-19(12-17)18-8-4-5-9-20(18)25-21;/h10-12,15-16,22-23H,1-9,13-14H2;1H |
InChI Key |
XPRHEHIZWFYLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC3=C(C=C2)OC4=C3CCCC4)O.Cl |
Origin of Product |
United States |
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